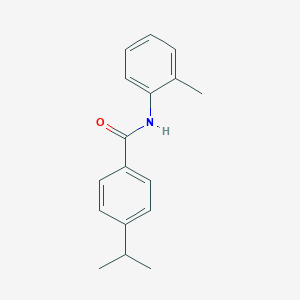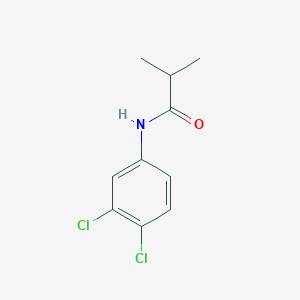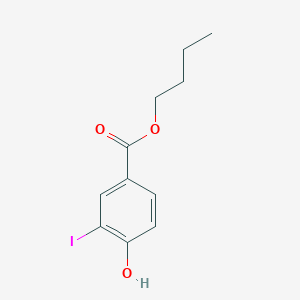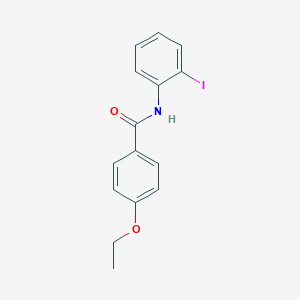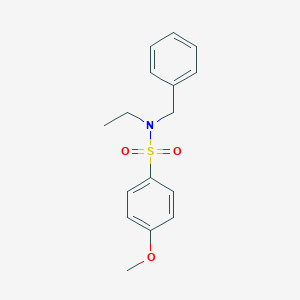
N-benzyl-N-ethyl-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-ethyl-4-methoxybenzenesulfonamide, also known as BEME, is a chemical compound that has been extensively studied for its potential therapeutic applications. BEME is a sulfonamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Mécanisme D'action
The exact mechanism of action of N-benzyl-N-ethyl-4-methoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation and tumorigenesis. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins, which play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation and pain. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to a reduction in tumor growth. In addition, this compound has been shown to possess antioxidant effects, which may contribute to its anti-inflammatory and antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-N-ethyl-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. It also has a wide range of potential therapeutic applications, making it a versatile compound for research. However, this compound has some limitations, including its low solubility in water, which may limit its use in certain experiments. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for N-benzyl-N-ethyl-4-methoxybenzenesulfonamide research. One area of interest is the development of this compound-based drugs for the treatment of pain and inflammation-related disorders. Another area of interest is the development of this compound-based drugs for cancer therapy. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, as well as to explore its potential use in other fields of medicine, such as dermatology and ophthalmology.
In conclusion, this compound, or this compound, is a promising compound with a wide range of potential therapeutic applications. Its anti-inflammatory, analgesic, and antitumor effects make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects, as well as to explore its potential use in other fields of medicine.
Méthodes De Synthèse
The synthesis of N-benzyl-N-ethyl-4-methoxybenzenesulfonamide involves the reaction of N-ethyl-4-methoxybenzenesulfonamide with benzyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
N-benzyl-N-ethyl-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been shown to possess antitumor effects, making it a promising candidate for cancer therapy. In addition, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
Numéro CAS |
5357-20-0 |
|---|---|
Formule moléculaire |
C16H19NO3S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-benzyl-N-ethyl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-3-17(13-14-7-5-4-6-8-14)21(18,19)16-11-9-15(20-2)10-12-16/h4-12H,3,13H2,1-2H3 |
Clé InChI |
GODGJXTVHLMWLQ-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
SMILES canonique |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)




![3-prop-2-enyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B186055.png)
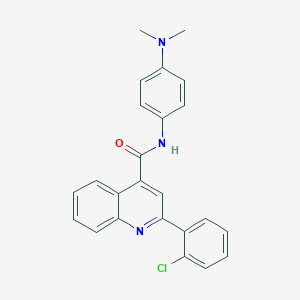
![Methyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate](/img/structure/B186058.png)


